

Application Notes and Protocols for In Vivo Studies with PF-07054894

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-07054894

Cat. No.: B10856555

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07054894 is a potent and orally active antagonist of the C-C chemokine receptor 6 (CCR6). [1][2] It effectively blocks CCR6-mediated chemotaxis, a key process in the migration of pathogenic immune cells to sites of inflammation.[3][4][5] This makes **PF-07054894** a promising therapeutic candidate for a variety of autoimmune and inflammatory diseases.[6][7] These application notes provide detailed protocols for the dissolution and preparation of **PF-07054894** for in vivo studies, ensuring optimal delivery and reproducibility of experimental results.

Physicochemical Properties and Solubility

Proper dissolution is critical for the bioavailability and efficacy of **PF-07054894** in in vivo models. While it has moderate aqueous solubility at a low pH, its solubility significantly decreases as the pH increases.[3] Therefore, specific co-solvents and vehicles are required for effective administration.

Table 1: Solubility Data for **PF-07054894**

Solvent/Vehicle System	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL (214.35 mM)	Ultrasonic assistance may be needed.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.36 mM)	A clear solution is formed.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.36 mM)	A clear solution is formed.[1][2]
1.25% w/v Hydroxypropyl cellulose, 0.05% w/v Dioctyl sodium sulfosuccinate in distilled water	Nanosuspension	Used for oral administration in mice.[6]

Experimental Protocols

The following are recommended protocols for the preparation of **PF-07054894** for in vivo administration. The choice of protocol may depend on the specific experimental design, animal model, and route of administration.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol is suitable for parenteral administration and yields a clear solution.

Materials:

- **PF-07054894** powder
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **PF-07054894** in DMSO. Weigh the required amount of **PF-07054894** and dissolve it in DMSO to achieve a concentration of 25 mg/mL. If necessary, use an ultrasonic bath to aid dissolution.
- Add PEG300. In a sterile tube, add 400 μ L of PEG300 for every 1 mL of the final desired volume. To this, add 100 μ L of the 25 mg/mL **PF-07054894** stock solution in DMSO and mix thoroughly.
- Add Tween-80. Add 50 μ L of Tween-80 to the mixture and vortex until a homogenous solution is formed.
- Add Saline. Bring the final volume to 1 mL by adding 450 μ L of sterile saline. Mix the solution thoroughly. The final concentration of **PF-07054894** will be 2.5 mg/mL.

Protocol 2: Formulation with SBE- β -CD

This protocol provides an alternative formulation, which can be particularly useful for improving the solubility and stability of the compound.

Materials:

- **PF-07054894** powder
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile Saline (0.9% NaCl)

Procedure:

- Prepare a 20% SBE- β -CD solution. Dissolve SBE- β -CD in sterile saline to a final concentration of 20% (w/v).
- Prepare a stock solution of **PF-07054894** in DMSO. As in Protocol 1, dissolve **PF-07054894** in DMSO to a concentration of 25 mg/mL, using sonication if needed.

- Combine the solutions. For every 1 mL of the final desired volume, add 100 μ L of the 25 mg/mL **PF-07054894** stock solution to 900 μ L of the 20% SBE- β -CD solution.
- Mix thoroughly. Vortex the solution until it is clear and homogenous. The final concentration of **PF-07054894** will be 2.5 mg/mL.

In Vivo Administration and Dosing

PF-07054894 has been shown to be efficacious in various animal models through oral administration.^{[1][2]}

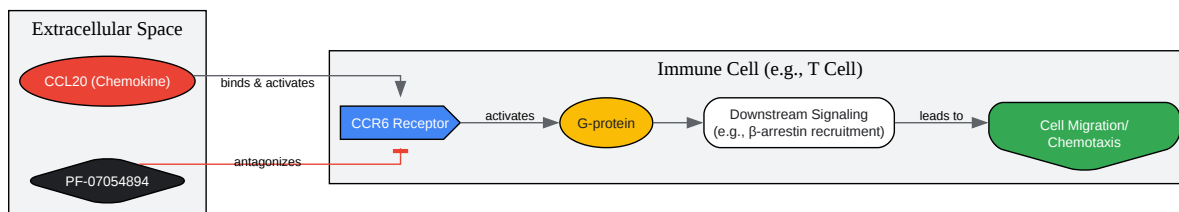
- Mice: In an interleukin-23-induced skin inflammation model, **PF-07054894** was administered orally at a dose of 100 mg/kg once or twice daily.^{[1][2]}
- Monkeys: In naïve cynomolgus monkeys, oral administration of 10 mg/kg twice a day led to an increase in circulating CCR6+ T cells.^{[1][2]}

Storage and Stability

- Solid Form: **PF-07054894** powder should be stored at 4°C, protected from light, and under a nitrogen atmosphere.^[1]
- In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.^[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Visualizations

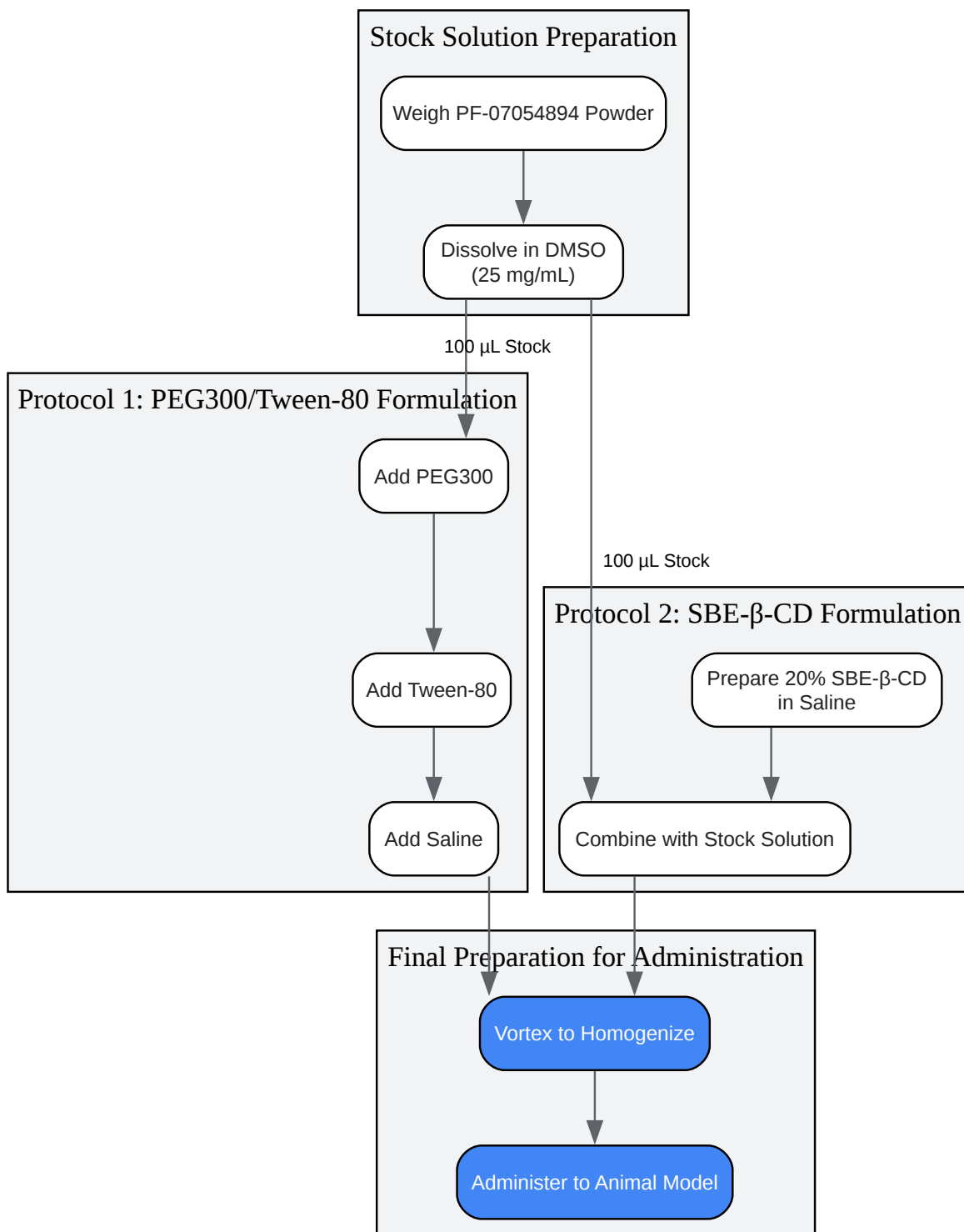
Signaling Pathway of **PF-07054894**



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **PF-07054894** as a CCR6 antagonist.

Experimental Workflow for In Vivo Formulation



[Click to download full resolution via product page](#)

Caption: Workflow for preparing **PF-07054894** for in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (PF-07054894) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with PF-07054894]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856555#how-to-dissolve-and-prepare-pf-07054894-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com